Linagliptin impurity H
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs) Research
Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical compound. globalpharmatek.compharmaffiliates.com This process is indispensable in modern pharmaceutical analysis for several key reasons. pharmainfo.in The presence of impurities, even in trace amounts, can significantly affect the stability of the drug product and may have unintended pharmacological or toxicological effects. simsonpharma.comlongdom.org
The core importance of impurity profiling lies in ensuring patient safety. globalpharmatek.com Unidentified and potentially toxic impurities pose a health hazard. simsonpharma.compharmainfo.in Therefore, rigorous identification and quantification are essential to mitigate risks. globalpharmatek.com Furthermore, impurity profiles serve as a fingerprint of the manufacturing process, providing a tool for quality control and ensuring the consistency and quality of the API from batch to batch. pharmainfo.in By identifying potential degradation pathways, impurity profiling also helps in determining appropriate storage conditions and establishing the shelf life of the drug product. globalpharmatek.com This comprehensive analysis is a mandatory requirement by regulatory authorities for the approval of new drugs. globalpharmatek.compharmaffiliates.com
International Regulatory Frameworks and Guidelines for Pharmaceutical Impurities
To ensure the safety and quality of pharmaceutical products globally, several regulatory bodies have established stringent guidelines for the control of impurities. longdom.org The most influential of these are the guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). premier-research.comresearchgate.net These guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products. researchgate.net
Other regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have also implemented strict regulations based on these international standards to govern impurity levels in pharmaceuticals. longdom.org Adherence to these guidelines is a non-negotiable prerequisite for gaining market approval. longdom.org The guidelines address various types of impurities, including organic impurities, inorganic (elemental) impurities, and residual solvents. simsonpharma.comamericanpharmaceuticalreview.comuspnf.com
The ICH has produced several key documents that specifically address the control of impurities. The primary guidelines for organic impurities are ICH Q3A(R2) and ICH Q3B(R2). premier-research.comresearchgate.net
ICH Q3A(R2): Impurities in New Drug Substances addresses impurities that are formed during the manufacturing process or storage of the API. premier-research.comich.org It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. premier-research.comresearchgate.netamericanpharmaceuticalreview.com An impurity that is present above the identification threshold generally requires structural elucidation. premier-research.com
ICH Q3B(R2): Impurities in New Drug Products complements Q3A(R2) and focuses on impurities that arise during the manufacturing of the finished dosage form or upon storage. premier-research.comich.org These are typically degradation products of the API or result from interactions between the API and excipients or the container closure system. premier-research.com Like Q3A, it sets thresholds for reporting, identification, and qualification based on the total daily intake (TDI) of the drug product. researchgate.net
These guidelines provide a rational approach for the control of impurities, ensuring that they are maintained at levels that are qualified by safety data. americanpharmaceuticalreview.com
Overview of Linagliptin (B1675411) Synthesis and Relevant Chemical Architectures
Linagliptin is a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor. nih.govchemicalbook.com Its chemical structure is 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione. chemicalbook.comgoogle.com The synthesis of Linagliptin is a multi-step process involving several key chemical intermediates.
A common synthetic route starts with 8-bromo-3-methylxanthine. chemicalbook.compatsnap.com This starting material undergoes sequential alkylations. First, the but-2-ynyl group is introduced at the N7 position, followed by the addition of the (4-methylquinazolin-2-yl)methyl group at the N1 position. chemicalbook.com This creates the key intermediate, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. nih.gov In the final step, the bromine atom at the 8-position is displaced by (R)-3-aminopiperidine to yield the final Linagliptin molecule. chemicalbook.com The complexity of this synthesis creates the potential for the formation of various process-related impurities. nih.govcbijournal.com
Contextualization of Linagliptin Impurity H within the Impurity Landscape of Linagliptin
The impurity landscape of Linagliptin includes various substances such as starting materials, by-products, intermediates, and degradation products. nih.govnih.gov During the development and manufacturing of Linagliptin, several process-related impurities have been detected and characterized. nih.govresearchgate.net These can include regioisomers, enantiomeric impurities, and products from incomplete reactions or side reactions. researchgate.net
This compound is identified as 7-(But-2-yn-1-yl)-8-(dimethylamino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. chemicalbook.comsvaklifesciences.comguidechem.com It is a process-related impurity of Linagliptin. chemicalbook.com The structure of Impurity H differs from Linagliptin at the 8-position of the purine (B94841) ring, where the (R)-3-aminopiperidin-1-yl group is replaced by a dimethylamino group. This suggests it may arise from a side reaction involving a dimethylamine (B145610) source during the synthesis. The identification and control of such specific impurities are crucial for ensuring the quality and regulatory compliance of the final Linagliptin API. nih.govgoogle.com
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
| Chemical Name | 7-(but-2-yn-1-yl)-8-(dimethylamino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | svaklifesciences.comguidechem.comnih.gov |
| CAS Number | 1646355-34-1 | chemicalbook.comsvaklifesciences.comnih.gov |
| Molecular Formula | C22H23N7O2 | chemicalbook.comsvaklifesciences.comnih.gov |
| Molecular Weight | 417.46 g/mol | chemicalbook.comsvaklifesciences.com |
Table 2: Comparison of Linagliptin and this compound Structures
| Feature | Linagliptin | This compound |
| Core Structure | Xanthine (B1682287) derivative | Xanthine derivative |
| Substituent at N1 | (4-methylquinazolin-2-yl)methyl | (4-methylquinazolin-2-yl)methyl |
| Substituent at N3 | methyl | methyl |
| Substituent at N7 | but-2-yn-1-yl | but-2-yn-1-yl |
| Substituent at C8 | (R)-3-aminopiperidin-1-yl | dimethylamino |
Structure
3D Structure
Properties
IUPAC Name |
7-but-2-ynyl-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c1-6-7-12-28-18-19(25-21(28)26(3)4)27(5)22(31)29(20(18)30)13-17-23-14(2)15-10-8-9-11-16(15)24-17/h8-11H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRHXTRPKXIHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Elucidation of Linagliptin Impurity H
Isolation Methodologies for Linagliptin (B1675411) Impurity H
The initial step in characterizing any impurity is to isolate it from the bulk drug substance. This is often a challenging task, especially when the impurity is present in very low concentrations. nih.gov A variety of techniques can be employed for this purpose.
Chromatographic Isolation Techniques
Chromatography is a powerful set of laboratory techniques for the separation of mixtures. The choice of technique depends on the chemical nature of the impurity and the main compound.
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used method for isolating impurities in the pharmaceutical industry. europeanpharmaceuticalreview.com This technique utilizes a column packed with a solid adsorbent material (the stationary phase) and a pressurized liquid solvent (the mobile phase) to separate components of a mixture. niscpr.res.inresearchgate.net
In the context of Linagliptin, preparative HPLC has been successfully used to isolate various impurities. niscpr.res.inmdpi.com The process involves injecting a concentrated solution of the Linagliptin mixture onto a preparative HPLC column. niscpr.res.in As the mobile phase flows through the column, the different components, including Linagliptin and its impurities, travel at different rates based on their affinity for the stationary phase, leading to their separation. nih.gov Fractions containing the purified impurity are then collected for further analysis. google.com
| Parameter | Typical Conditions for Linagliptin Impurity Isolation |
| Column | YMC ODS AQ C18 (250 x 50 mm, 10 µm) niscpr.res.in |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water niscpr.res.in |
| Mobile Phase B | Acetonitrile (B52724) niscpr.res.in |
| Detection | UV at 225 nm or 230 nm niscpr.res.innih.gov |
| Flow Rate | Gradient elution is often employed nih.gov |
| This table presents typical parameters for the preparative HPLC isolation of impurities related to Linagliptin. Specific conditions may vary depending on the impurity. |
Counter-Current Chromatography (CCC) is a form of liquid-liquid chromatography where both the stationary and mobile phases are liquids. veeprho.com This technique avoids the use of a solid support, which can sometimes lead to irreversible adsorption of the sample. core.ac.uk CCC is particularly advantageous for separating components from complex mixtures and can handle larger sample loads compared to preparative HPLC. nih.govchromatographytoday.com
While specific applications of CCC for the isolation of Linagliptin Impurity H are not extensively detailed in publicly available literature, the technique's utility in separating pharmaceutical impurities makes it a viable and powerful tool. nih.goveuropeanpharmaceuticalreview.com The principle involves partitioning the components of a mixture between two immiscible liquid phases. veeprho.com By carefully selecting the two-phase solvent system, a high degree of separation can be achieved. core.ac.uk
Preparative High-Performance Liquid Chromatography (HPLC)
Non-Chromatographic Isolation Strategies
While chromatography is a dominant technique, other methods can also be employed for impurity isolation.
One common non-chromatographic method is crystallization . This technique relies on the differences in solubility between the main compound and its impurities in a particular solvent or solvent mixture. patsnap.com By carefully controlling conditions such as temperature and solvent composition, it is possible to selectively crystallize either the desired compound or the impurity, thus achieving separation. For instance, in the synthesis of Linagliptin, crystallization with solvents like methyl tert-butyl ether (MTBE) or ethanol (B145695) has been used to purify the final product and remove impurities. google.com
Extraction is another technique that can be used, which separates compounds based on their differential solubilities in two immiscible liquid phases.
Spectroscopic and Spectrometric Techniques for Elucidation
Once an impurity has been isolated in a pure form, its chemical structure must be determined. This is accomplished using a combination of spectroscopic and spectrometric techniques that provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. smolecule.com It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial in piecing together the molecular structure of an impurity. nih.gov
For Linagliptin and its impurities, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. nih.govresearchgate.net ¹³C NMR provides information on the different types of carbon atoms in the molecule. nih.govresearchgate.net By analyzing the chemical shifts, splitting patterns, and integration values in the NMR spectra, scientists can deduce the precise arrangement of atoms in this compound. smolecule.com
| Technique | Information Provided |
| ¹H NMR | Identifies the number and type of hydrogen atoms (protons). nih.gov |
| ¹³C NMR | Identifies the number and type of carbon atoms. nih.gov |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Establishes connectivity between atoms within the molecule. nih.gov |
| This table outlines the key information obtained from various NMR spectroscopic techniques used in the structural elucidation of chemical compounds. |
Mass Spectrometry (MS)
Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS)
Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) is a powerful technique for the identification and structural elucidation of pharmaceutical impurities. It provides high-resolution mass accuracy, enabling the determination of elemental composition and the study of fragmentation pathways.
For this compound, high-resolution mass spectrometry (HRMS) in positive electrospray ionization (+ESI) mode confirms its molecular mass. The analysis detects the protonated molecular ion ([M+H]⁺), and the high accuracy of the mass measurement corroborates the elemental formula. While detailed fragmentation data from tandem mass spectrometry (MS/MS) studies are not extensively reported in the available literature, the accurate mass of the parent ion is a definitive piece of evidence for its identification.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₃N₇O₂ | chemicalbook.combiosynth.comlookchem.comasianpubs.org |
| Calculated m/z [M+H]⁺ | 418.19 | google.comdoi.org |
| Observed m/z [M+H]⁺ | 418.0 / 418.10 | google.comresearchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
While IR spectroscopy is a standard method for characterizing Linagliptin and its other related impurities by identifying key functional groups such as N-H, C=O, and C≡C stretches, specific IR absorption data for this compound (CAS 1646355-34-1) is not detailed in the reviewed scientific literature. clearsynth.comsemanticscholar.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the chromophoric systems within a molecule. academicstrive.com It is widely used in pharmaceutical analysis for quantification and as a detection method in liquid chromatography. academicstrive.comscispace.com
Linagliptin and its impurities possess distinct chromophores that allow for their detection using UV spectrophotometry. scispace.com While a specific UV-Vis spectrum for an isolated standard of this compound is not available in the cited literature, HPLC methods for the analysis of related substances in Linagliptin often utilize a detection wavelength of 225 nm or 226 nm. asianpubs.orgnih.govoriprobe.comrasayanjournal.co.in This indicates that the impurity, like Linagliptin itself, absorbs significantly in this region of the UV spectrum, which is crucial for its detection and quantification in chromatographic purity assessments.
Confirmation of Chemical Identity and Purity Assessment
Following structural elucidation, the definitive confirmation of chemical identity is established through techniques like elemental analysis. The purity of the impurity standard and its levels in the active pharmaceutical ingredient (API) are determined using high-performance chromatographic methods.
Elemental Composition Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's identity and purity. For this compound, the experimental results align closely with the theoretical values for the molecular formula C₂₂H₂₃N₇O₂. chemrxiv.org
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 63.30 | 63.41 |
| Hydrogen (H) | 5.55 | 5.57 |
| Nitrogen (N) | 23.49 | 23.38 |
Purity Determination by Quantitative Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity of drug substances and quantifying their related impurities. academicstrive.comgoogle.com A robust, stability-indicating HPLC method is essential for separating Linagliptin from all its potential impurities, including Impurity H. lookchem.com
Methods for analyzing related substances in Linagliptin are typically based on reverse-phase chromatography. academicstrive.com These methods are validated for parameters such as specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ) in accordance with ICH guidelines. asianpubs.orgnih.gov While a specific validation report for Impurity H was not found, the general conditions used for Linagliptin impurities are applicable.
| Parameter | Condition |
|---|---|
| Column | C18 stationary phase (e.g., Kromasil C18, Zorbax SB-Aq) |
| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer pH 2.5) and an organic modifier (e.g., acetonitrile) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at 225 nm or 226 nm |
| Column Temperature | 30 °C |
The sensitivity of these methods is critical for controlling impurities at very low levels. For other Linagliptin impurities, LOD and LOQ values are often reported in the range of 0.02% and 0.05%, respectively, demonstrating the capability of these methods to ensure drug quality. doi.orgnih.gov
Elucidation of Formation Pathways for Linagliptin Impurity H
Process-Related Formation Mechanisms
The formation of Linagliptin (B1675411) Impurity H is intrinsically linked to the specific reagents, intermediates, and reaction conditions utilized during the synthesis of Linagliptin. A detailed analysis of the manufacturing process reveals several potential pathways for its generation.
Analysis of Linagliptin Synthetic Routes and Key Intermediates
The synthesis of Linagliptin typically involves the coupling of two key building blocks: a substituted xanthine (B1682287) core and a chiral aminopiperidine side chain. A common synthetic route starts with 3-methylxanthine, which undergoes a series of reactions to introduce the butynyl group at the N7 position and a suitable leaving group (such as bromine) at the C8 position. This is followed by the introduction of the methylquinazoline moiety at the N1 position to yield the key intermediate, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. nih.govcbijournal.com The final step involves the nucleophilic substitution of the C8-bromo group with (R)-3-aminopiperidine. cbijournal.com
Several key intermediates are involved in this synthetic pathway, and their purity is crucial for the quality of the final Linagliptin product. The primary intermediates include:
3-Methylxanthine: The initial starting material for the xanthine core. cbijournal.com
8-Bromo-3-methylxanthine: Formed by the bromination of 3-methylxanthine. researchgate.net
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione: The N7-alkynylated intermediate. nih.gov
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Bromo-compound): A key intermediate ready for coupling with the aminopiperidine side chain. researchgate.netnih.gov
(R)-3-Aminopiperidine (or its protected forms): The chiral side chain that is introduced in the final step. researchgate.netcbijournal.com
The formation of Linagliptin Impurity H is not directly from the main reaction sequence but arises from side reactions involving these intermediates or reagents used in the process.
Investigation of Side Reactions during Synthesis
The investigation into the origin of this compound points towards specific side reactions that can occur under the conditions of the main synthesis.
While incomplete reactions are a common source of impurities, the formation of this compound is more directly attributed to side reactions of reagents rather than the carry-over of a direct precursor that is structurally analogous to the impurity. For instance, incomplete conversion of the bromo-compound in the final step would lead to its presence as an impurity, not Impurity H. However, the reagents used to synthesize the main intermediates can be involved in side reactions that generate Impurity H.
The synthesis of Linagliptin involves several condensation reactions. One such reaction is the coupling of 2-(chloromethyl)-4-methylquinazoline (B46745) with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. nih.gov While this specific condensation leads to a key intermediate, other unintended condensation reactions can occur. The formation of this compound has been linked to the presence of dimethylformamide (DMF) as a solvent, which can act as a source of a dimethylamino group under certain reaction conditions. researchgate.net
The final step in Linagliptin synthesis is an aminolysis reaction where the bromo group at the C8 position of the xanthine ring is displaced by the amino group of (R)-3-aminopiperidine. cbijournal.com this compound, which contains a dimethylamino group at the C8 position, is believed to be formed in a similar competing aminolysis-type reaction. Instead of (R)-3-aminopiperidine, dimethylamine (B145610), which can be present as an impurity in or a decomposition product of the solvent dimethylformamide (DMF), can react with the 8-bromo xanthine intermediate. researchgate.net This reaction would directly yield this compound.
The proposed formation pathway is a nucleophilic aromatic substitution reaction where dimethylamine acts as the nucleophile, displacing the bromide from the C8 position of the xanthine intermediate. This reaction competes with the desired reaction with (R)-3-aminopiperidine.
Table 1: Key Intermediates and Reagents in Linagliptin Synthesis
| Compound Name | Role in Synthesis |
| 3-Methylxanthine | Starting material for the xanthine core |
| 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | Key intermediate for coupling with the aminopiperidine side chain |
| (R)-3-Aminopiperidine dihydrochloride | Chiral source for the piperidine (B6355638) side chain |
| Dimethylformamide (DMF) | Solvent, and potential source of dimethylamine leading to Impurity H formation |
| Potassium Carbonate (K2CO3) | Base used in condensation and substitution reactions |
In some synthetic routes for Linagliptin, the (R)-3-aminopiperidine is used in a protected form, for example, as (R)-tert-butyl (piperidin-3-yl)carbamate (Boc-protected aminopiperidine). google.comgoogleapis.com The deprotection of the Boc group is typically carried out in the final stages of the synthesis using an acid, such as trifluoroacetic acid (TFA). google.com While this strategy is employed to control regioselectivity and prevent side reactions, the deprotection step itself can sometimes lead to the formation of byproducts. However, the formation of this compound, which involves the introduction of a dimethylamino group, is not directly associated with the chemistry of Boc deprotection. Instead, it is more closely linked to the side reactions of the solvent as discussed previously. Insufficient protection or unintended deprotection of the amino group on the piperidine ring could lead to other types of impurities, but not specifically Impurity H.
Table 2: Research Findings on the Formation of this compound (Impurity-VI)
| Finding | Reference |
| This compound, also known as Impurity-VI, is identified as 7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione. | researchgate.net |
| The formation of this impurity is attributed to the reaction of the 8-bromo xanthine intermediate with dimethylamine. | researchgate.net |
| Dimethylamine is suggested to originate from the decomposition of the solvent N,N-dimethylformamide (DMF) used in the reaction. | researchgate.net |
| The impurity is formed as a byproduct during the condensation of the 8-bromo xanthine intermediate with (R)-3-aminopiperidine. | researchgate.net |
Transamination or Aminolysis Reactions
Influence of Reaction Conditions on Impurity Generation
Scientific literature indicates that this compound is primarily formed during the synthesis of Linagliptin, arising from a side reaction involving a key intermediate and the solvent. researchgate.net The impurity is also referred to in some studies as Linagliptin Impurity VI. researchgate.netresearchgate.net The formation occurs when the intermediate, 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, reacts with dimethylamine. researchgate.net
The choice of solvent plays a critical and multifaceted role in the generation of this compound. N,N-Dimethylformamide (DMF) is widely used as a solvent in the manufacturing process of Linagliptin. researchgate.net Beyond its function as a solvent, DMF can also act as a source of reactants. rsc.orgchemicalbook.com Under certain conditions, particularly at elevated temperatures and in the presence of a base, DMF can decompose to yield dimethylamine. irocoatingadditive.comrsc.orgnih.gov
This in-situ generation of dimethylamine is the primary pathway for the formation of Impurity H. The dimethylamine, a nucleophile, attacks the primary Linagliptin intermediate, displacing the bromo group and resulting in the formation of the dimethylamino impurity instead of the desired product. researchgate.net Therefore, DMF is not merely an inert medium but an active participant in the formation of this impurity.
Temperature is a crucial parameter influencing the rate of formation of this compound. The synthesis step where this impurity is formed is typically conducted at elevated temperatures, in the range of 60-70°C. researchgate.netresearchgate.net The thermal decomposition of the DMF solvent into dimethylamine is accelerated at higher temperatures. irocoatingadditive.comwikipedia.org Consequently, maintaining the reaction temperature within a strictly controlled range is essential to minimize the degradation of DMF and, in turn, limit the generation of the reactive dimethylamine that leads to the impurity.
There is no available scientific literature to suggest that pressure is a significant factor in the formation of this particular impurity, as the reactions are typically carried out under standard atmospheric pressure conditions in the liquid phase.
| Parameter | Condition | Impact on Impurity H Formation | Reference |
|---|---|---|---|
| Temperature | 60-70°C | Facilitates the primary reaction but also promotes the decomposition of DMF, increasing the generation of dimethylamine and thus the formation of Impurity H. | researchgate.netresearchgate.net |
The formation of this compound is highly dependent on the reagents and catalysts present during synthesis. The reaction is typically performed in the presence of a base, such as Potassium Carbonate (K2CO3). researchgate.netresearchgate.net The base not only facilitates the main nucleophilic substitution reaction but can also promote the decomposition of the DMF solvent into dimethylamine. nih.gov
The impurity is formed due to a lack of complete reagent specificity. In the synthesis step, the key intermediate, 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, is intended to react with (R)-3-aminopiperidine to form Linagliptin. However, the presence of dimethylamine (from DMF decomposition) creates a competing reaction pathway, leading to the formation of this compound. researchgate.net
| Reagent/Catalyst | Role in Impurity H Formation | Reference |
|---|---|---|
| 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | Primary intermediate substrate for the impurity-forming reaction. | researchgate.net |
| N,N-Dimethylformamide (DMF) | Solvent and source of the dimethylamine reactant via decomposition. | researchgate.netrsc.orgnih.gov |
| Potassium Carbonate (K2CO3) | Base catalyst that facilitates both the desired reaction and the decomposition of DMF. | researchgate.netresearchgate.net |
| Dimethylamine | Nucleophilic reactant (formed in situ) that reacts with the bromo-intermediate to form Impurity H. | researchgate.net |
Temperature and Pressure Dependence
Degradation-Related Formation Mechanisms
While this compound is well-characterized as a process-related impurity formed during synthesis, there is no significant evidence in published scientific literature to suggest it is a degradation product of the final Linagliptin molecule. Forced degradation studies conducted under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) have not identified 7-(But-2-yn-1-yl)-8-(dimethylamino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione as a resulting degradant. nih.govniscpr.res.inmdpi.comresearchgate.net
Studies on the behavior of Linagliptin in aqueous solutions under different pH conditions show that the molecule is susceptible to hydrolysis, but this leads to different impurities.
Under acidic stress conditions, Linagliptin undergoes significant degradation. nih.govmdpi.com However, the degradation products formed are structurally distinct from Impurity H. The primary acid-catalyzed degradation pathway involves the hydrolysis of the quinazoline (B50416) ring system within the Linagliptin molecule. nih.govmdpi.com Other reported acid degradants include dimeric impurities formed via acid-catalyzed aza-enolization and products resulting from the addition of acid (e.g., HCl) across the butynyl side chain. nih.govmdpi.com The formation of the specific dimethylamino-substituted Impurity H has not been reported as a result of acid-catalyzed hydrolysis of Linagliptin.
Base-Catalyzed Hydrolysis
| Stress Condition | Temperature | Duration | Degradation (%) | Impurities Formed | Reference |
| 0.1 M NaOH | 60°C | 10 days | 2.56% | Two degradants >0.4% | anexib.com, nih.gov |
| Base Hydrolysis | Not Specified | Not Specified | Not Specified | LINA-D1 (Urea derivative) | rasayanjournal.co.in |
| 1 N NaOH | 80°C | 1 hour | Not Specified | Two unknown peaks | niscpr.res.in |
Oxidative Degradation Pathways
In contrast to its stability in other conditions, linagliptin is particularly susceptible to oxidative degradation. researchgate.netanexib.comevitachem.com Exposure to oxidative agents leads to the formation of several degradation products through various mechanisms, including peroxide-induced oxidation, N-oxidation, and adduct formation. anexib.comrasayanjournal.co.in
Studies using hydrogen peroxide (H₂O₂) confirm linagliptin's sensitivity to oxidation. In one experiment, treating a linagliptin solution with 3% H₂O₂ for 24 hours at 60°C caused 35.86% degradation. anexib.com This significant degradation resulted in the formation of numerous impurities, with at least nine being generated above the 0.1% threshold. anexib.com Among these, four major oxidative degradants were identified and coded OX 1, OX 2, OX 3, and OX 4. anexib.com
N-oxidation is a key pathway in the oxidative degradation of linagliptin. The impurity designated OX 1 is proposed to be an N-oxide formed on the tertiary nitrogen of the piperidine ring. anexib.com This is supported by mass spectrometry data and chemical principles suggesting that the piperidine nitrogen is more susceptible to oxidation than the nitrogens within the aromatic quinazoline ring system. anexib.com Other oxidative processes occur at the primary amine of the piperidine moiety. Impurities OX 2 and OX 3 are suggested to be Z and E isomers of an oxime, formed through the oxidation of the primary nitrogen. anexib.com Furthermore, the impurity OX 4 has been identified as a known derivative where the primary amine is converted into a nitro group. anexib.com Another study also identified isomers of an N-oxide where the primary amine was oxidized to an imine. rasayanjournal.co.in
Adduct formation is another mechanism observed during linagliptin degradation. Under oxidative stress, an adduct of linagliptin with water has been identified. rasayanjournal.co.in Analysis by LC-MS detected a degradant with a mass-to-charge ratio (m/z) of 468.51, corresponding to the trapping of water in a salt reaction. rasayanjournal.co.in Additionally, metabolism studies, which can sometimes reveal pathways relevant to chemical degradation, have identified a cysteine adduct of linagliptin. synzeal.com
N-Oxidation Processes
Photolytic Degradation Mechanisms
Linagliptin is highly stable when exposed to light. nih.govsvaklifesciences.com According to ICH-compliant photostability studies, subjecting linagliptin to UV-VIS degradation at 60°C and 60% humidity resulted in only 0.56% degradation. anexib.com While a few minor impurities emerged at levels below 0.1%, no significant degradation was observed, confirming the drug's robustness against photolytic stress. nih.govanexib.com
Thermal Degradation Mechanisms
Similar to its photolytic stability, linagliptin shows high resistance to thermal degradation. nih.govsvaklifesciences.com When the solid drug substance was exposed to a temperature of 60°C for ten days, a negligible degradation of 0.05% was observed, with only one impurity forming at this low level. nih.govanexib.com Another study involving storage at 90°C for seven days also confirmed thermal stability. niscpr.res.in However, this study did report the formation of N-formyl linagliptin and N-acetyl linagliptin as thermal degradants. niscpr.res.in
| Stress Condition | Temperature | Duration | Degradation (%) | Impurities Formed | Reference |
| Oxidative | |||||
| 3% H₂O₂ | 60°C | 24 hours | 35.86% | OX 1, OX 2, OX 3, OX 4, others | anexib.com |
| 1.0% H₂O₂ | 80°C | 1 hour | Not Specified | N-formyl linagliptin | niscpr.res.in |
| Photolytic | |||||
| UV-VIS Light | 60°C | Not Specified | 0.56% | Minor impurities <0.1% | anexib.com |
| Thermal | |||||
| Dry Heat | 60°C | 10 days | 0.05% | One impurity at 0.05% | anexib.com, nih.gov |
| Dry Heat | 90°C | 7 days | Not Specified | N-formyl linagliptin, N-acetyl linagliptin | niscpr.res.in |
Theoretical and Computational Chemistry Approaches to Impurity Formation
While experimental studies provide invaluable information on the presence and structure of impurities, theoretical and computational chemistry offer a deeper insight into the thermodynamics and kinetics of their formation. These methods allow for the investigation of reaction mechanisms at a molecular level, providing data that can be difficult or impossible to obtain through experimentation alone. For this compound, identified as 7-(But-2-yn-1-yl)-8-(dimethylamino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, computational approaches can be pivotal in understanding its genesis from the parent drug molecule or intermediates. nih.govchemscene.com
Reaction mechanism simulations, often employing quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) methods, can map out the potential energy surface of a chemical reaction. This allows for the identification of the most plausible pathways leading to the formation of an impurity.
For this compound, one can hypothesize its formation through several potential pathways, such as the reaction of a Linagliptin precursor with dimethylamine or the degradation of an intermediate. Density Functional Theory (DFT) is a widely used QM method that can provide accurate electronic structure calculations, geometries of reactants, intermediates, transition states, and products, as well as the associated energies. researchgate.net
A hypothetical reaction pathway for the formation of this compound could involve the nucleophilic substitution of a leaving group at the C8 position of the purine (B94841) ring by dimethylamine. A computational study would begin by optimizing the geometries of the reactants (the Linagliptin precursor and dimethylamine). The simulation would then proceed to locate the transition state for the reaction and finally the geometry of the product, this compound.
Table 1: Hypothetical Energy Profile for a Proposed Formation Pathway of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (Linagliptin Precursor + Dimethylamine) | 0.0 |
| Transition State | +25.3 |
| Products (this compound + Leaving Group) | -15.8 |
Note: The data in this table is illustrative and represents the type of information that would be generated from a reaction mechanism simulation. Actual values would require specific computational studies.
The results of such simulations can help in identifying the key factors that influence the rate of impurity formation, such as the nature of the solvent, temperature, and the presence of catalysts. This information is invaluable for process optimization to minimize the formation of this compound.
The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. A detailed analysis of the transition state structure provides crucial information about the mechanism of the reaction. Computational methods can precisely calculate the geometry and vibrational frequencies of the transition state.
For the hypothetical formation of this compound via nucleophilic substitution, the transition state would likely feature a partially formed bond between the C8 carbon of the purine ring and the nitrogen of dimethylamine, and a partially broken bond between the C8 carbon and the leaving group.
Table 2: Hypothetical Geometric Parameters of a Transition State for this compound Formation
| Parameter | Value |
| C8-N (dimethylamine) bond distance | 2.1 Å |
| C8-Leaving Group bond distance | 2.3 Å |
| N-C8-C4 angle | 115.2° |
Note: The data in this table is for illustrative purposes. Actual geometric parameters would be the result of specific transition state calculations.
Furthermore, vibrational frequency analysis of the transition state is used to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.
By comparing the activation energies calculated for different potential pathways, chemists can determine the most likely route for the formation of this compound. For instance, comparing the activation energy for its formation from a late-stage intermediate versus a degradation pathway of the final Linagliptin molecule under specific conditions can guide control strategies. This theoretical understanding complements experimental findings and provides a more complete picture of impurity genesis.
Analytical Method Development and Validation for Linagliptin Impurity H
Chromatographic Methodologies for Detection and Quantification
The separation and quantification of Linagliptin (B1675411) Impurity H from the active pharmaceutical ingredient (API) and other related substances are primarily achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govasianpubs.org These methods are designed to be stability-indicating, meaning they can resolve the impurity from degradation products that may form under various stress conditions. asianpubs.orgscitechnol.com
Developing a successful HPLC method for impurity profiling involves the systematic optimization of several key parameters to ensure adequate separation, sensitivity, and accuracy.
The choice of stationary phase is critical for achieving the desired chromatographic separation. For Linagliptin and its impurities, C18 (octadecylsilane) columns are frequently employed due to their hydrophobicity, which provides effective retention and separation of the moderately polar compounds involved. academicstrive.comrasayanjournal.co.inscispace.com
Several studies demonstrate the successful use of various C18 columns. For instance, a Kromasil C18 column (250 mm x 4.6 mm, 5 µm) was used in an isocratic method to separate Linagliptin from its related substances. rasayanjournal.co.in Another study utilized a Zorbax SB-Aq column (250 x 4.6 mm, 5 µm), which is also a C18-based aqueous-stable phase, indicating its suitability for mobile phases with high water content. nih.gov In other research, a YMC Pack ODS-AQ column (250 × 4.6 mm, 5 μm) was found to be effective. asianpubs.org The selection of a C18 stationary phase is a common starting point, providing a good balance of retention and selectivity for Linagliptin and its structurally similar impurities. academicstrive.comacademicstrive.com Some methods have also explored other column chemistries, such as C8 columns or Pentafluorophenyl (PFP) columns, to achieve alternative selectivity. niscpr.res.innih.gov
| Stationary Phase Type | Column Name | Dimensions | Reference |
|---|---|---|---|
| C18 | Kromasil C18 | 250 mm x 4.6 mm, 5 µm | rasayanjournal.co.in |
| C18 (Aqueous) | Zorbax SB-Aq | 250 mm x 4.6 mm, 5 µm | nih.gov |
| C18 (Aqueous) | YMC Pack ODS-AQ | 250 mm x 4.6 mm, 5 µm | asianpubs.org |
| C18 | Primesil C18 | 250 mm x 4.6 mm, 5µ | ufms.br |
| PFP C18 | ACE PFP C18 | Not Specified | niscpr.res.in |
The mobile phase composition, including the type of buffer, its pH, and the organic modifier, is meticulously optimized to control the retention and resolution of Linagliptin and Impurity H. Phosphate (B84403) buffers are commonly used to control the pH of the aqueous portion of the mobile phase. nih.govasianpubs.orgoriprobe.com The pH is a critical parameter, as it affects the ionization state of the analytes, thereby influencing their retention on the reverse-phase column. For instance, methods have been developed using phosphate buffers adjusted to an acidic pH, such as pH 2.5, 3.0, or 3.7. nih.govasianpubs.orgoriprobe.com This acidic condition ensures that the amine functionalities in the molecules are protonated, leading to consistent retention behavior.
Acetonitrile (B52724) is the most common organic modifier used, often in combination with methanol, to fine-tune the solvent strength and selectivity of the mobile phase. nih.govasianpubs.orgasianpubs.org The ratio of the aqueous buffer to the organic modifier is adjusted during method development to achieve the desired separation within a reasonable analysis time. For example, one method used a mobile phase consisting of 0.02 M potassium dihydrogen phosphate buffer at pH 5.0 and acetonitrile in a 70:30 v/v ratio. scispace.com Another employed a mixture of 0.1% formic acid (pH 3.5) and acetonitrile. researchgate.net
Due to the presence of multiple impurities with varying polarities alongside the main Linagliptin peak, gradient elution is the overwhelmingly preferred strategy. nih.govasianpubs.orgasianpubs.org This approach involves changing the composition of the mobile phase over time, typically by increasing the proportion of the organic modifier. This allows for the effective elution of both early-eluting (more polar) and late-eluting (less polar) compounds, ensuring that all impurities, including Impurity H, are well-resolved from the Linagliptin peak and from each other. nih.gov
A typical gradient program starts with a lower concentration of the organic solvent to retain and separate polar impurities, followed by a gradual increase in the organic solvent concentration to elute the main compound and more hydrophobic impurities. nih.govasianpubs.org For example, one validated method utilized a gradient program with a mobile phase consisting of a phosphate buffer (pH 3.7) and a mixture of acetonitrile, methanol, and water. asianpubs.orgasianpubs.org The gradient ran from 25% to 80% of the organic phase over 45 minutes. asianpubs.org While isocratic methods (constant mobile phase composition) exist, they are generally more suited for simpler separations or assay determinations rather than for comprehensive impurity profiling. rasayanjournal.co.inhumanjournals.com
| Time (minutes) | % Mobile Phase B (Organic) |
|---|---|
| 0.01 | 25 |
| 30 | 40 |
| 45 | 80 |
| 55 | 80 |
| 57 | 25 |
| 65 | 25 |
The flow rate and column temperature are adjusted to optimize efficiency, peak shape, and analysis time. A flow rate of 1.0 mL/min is commonly used for standard analytical HPLC columns with a 4.6 mm internal diameter. nih.govasianpubs.orgnih.gov However, flow rates may be adjusted, for instance to 1.2 mL/min or 1.5 mL/min, to reduce run times, provided that system pressure and resolution remain acceptable. scispace.comnih.gov
Column temperature is another important parameter that affects separation. Maintaining a constant, elevated temperature, such as 30 °C, 40 °C, or 45 °C, can decrease the viscosity of the mobile phase, leading to lower backpressure and improved peak symmetry. nih.govasianpubs.orgniscpr.res.innih.gov Temperature control is crucial for ensuring the reproducibility of retention times. nih.gov Robustness studies often involve intentionally varying these parameters to confirm that the method remains reliable. asianpubs.orggoogle.com
The selection of an appropriate detection wavelength is vital for achieving the required sensitivity for all impurities. A Photodiode Array (PDA) detector is highly advantageous as it can acquire spectra across a range of wavelengths simultaneously. nih.gov This allows for the selection of an optimal wavelength that provides a good response for both Linagliptin and its impurities, including Impurity H.
Studies have reported various wavelengths for the analysis of Linagliptin and its related substances. Wavelengths such as 225 nm, 226 nm, and 230 nm are frequently chosen as they offer high sensitivity for the compounds of interest. nih.govasianpubs.orgniscpr.res.in For example, one method for separating nine specified impurities selected a detector wavelength of 225 nm. nih.gov Another method for determining related substances also used 226 nm for better sensitivity. asianpubs.orgasianpubs.org The final choice is based on the UV absorption spectra of Linagliptin and all relevant impurities to ensure that even trace levels can be accurately quantified. asianpubs.org
Flow Rate and Column Temperature Optimization
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering enhanced resolution, sensitivity, and a substantial reduction in analysis time. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. For the analysis of Linagliptin and its impurities, including Impurity H, UPLC methods provide the necessary efficiency to separate structurally similar compounds.
Research has focused on developing stability-indicating UPLC methods that can resolve Linagliptin from its process-related impurities and degradation products. nih.gov A typical UPLC method employs a reversed-phase column, such as a C18, with gradient elution. The use of a gradient system allows for the effective elution of compounds with a wide range of polarities. For instance, a method might start with a higher aqueous mobile phase composition to retain and separate polar impurities, followed by a gradual increase in the organic phase to elute the main analyte and less polar impurities like Linagliptin Impurity H. nih.gov The selection of the mobile phase, typically a combination of an aqueous buffer (e.g., alkaline pH buffer) and an organic solvent like acetonitrile, is optimized to achieve the best separation. nih.gov
Table 1: Example of UPLC Chromatographic Conditions for Linagliptin Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm) nih.gov |
| Mobile Phase A | Alkaline pH buffer nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Elution Mode | Gradient nih.gov |
| Flow Rate | 0.2 mL/min scispace.com |
| Column Temperature | 30 °C scispace.com |
| Injection Volume | 2 µL scispace.com |
| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) nih.gov |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, minimal solvent usage, and simplicity. It is a valuable tool for the quantification of impurities in pharmaceutical formulations.
For the simultaneous estimation of Linagliptin and its impurities, a stability-indicating HPTLC method can be developed. researchgate.net The method typically involves applying the sample as bands on a pre-coated silica (B1680970) gel 60 F254 HPTLC plate, which serves as the stationary phase. researchgate.net The separation is achieved by developing the plate in a twin-trough chamber saturated with a suitable mobile phase. The composition of the mobile phase, such as a mixture of chloroform, methanol, and ammonia, is optimized to achieve satisfactory resolution between Linagliptin and Impurity H. researchgate.net Densitometric scanning is performed at a wavelength where all components show adequate absorption, allowing for their quantification. The Rf values for the separated compounds are used for their identification.
Table 2: Representative HPTLC Method Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates researchgate.net |
| Mobile Phase | Chloroform:Methanol:Ammonia (e.g., 9:1:0.1, v/v/v) researchgate.net |
| Application | Bandwise application using a Linomat applicator researchgate.net |
| Development | Ascending mode in a twin-trough chamber researchgate.net |
| Saturation Time | 20 min researchgate.net |
| Detection | Densitometric scanning at a selected wavelength (e.g., 294 nm) researchgate.net |
Mass Spectrometry-Based Analytical Approaches
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable technique for the identification and structural characterization of pharmaceutical impurities.
LC-MS for Impurity Profiling and Tracing
During the process development and stability testing of Linagliptin, impurities are often first detected by HPLC or UPLC as unknown peaks. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is then employed for impurity profiling, which involves identifying the molecular weights of these unknown entities. nih.govniscpr.res.in By coupling the outlet of the LC system to a mass spectrometer, a mass spectrum can be obtained for each eluting peak.
This provides the molecular weight of the impurity, which is the first and most critical piece of information in its structural elucidation. For example, during the investigation of Linagliptin, an oxidative stress study revealed a degradation product, which was subsequently analyzed by LC-MS. The mass spectrum showed a prominent ion that corresponded to the molecular mass of the degradant, allowing for its initial identification. rasayanjournal.co.in This approach is routinely used to trace the origin of impurities and understand degradation pathways. niscpr.res.in
LC-MS/MS for Enhanced Selectivity and Sensitivity
For unambiguous structural confirmation, tandem mass spectrometry (LC-MS/MS) is the preferred technique. It offers superior selectivity and sensitivity compared to single quadrupole MS. tandfonline.comresearchgate.net In an LC-MS/MS experiment, a specific precursor ion (typically the molecular ion, [M+H]+, from the first mass analyzer) is selected and subjected to collision-induced dissociation (CID). This process generates a series of characteristic product ions (a fragmentation pattern).
This fragmentation pattern serves as a structural fingerprint of the molecule. By analyzing the fragments, the exact structure of the impurity can be pieced together or confirmed. This technique has been successfully used to identify and characterize key impurities of Linagliptin. tandfonline.comresearchgate.net The development of a sensitive and robust LC-MS/MS method is crucial for controlling impurities at very low levels. tandfonline.com
Table 3: Typical LC-MS/MS Operating Conditions for Impurity Characterization
| Parameter | Condition |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.govnih.gov |
| Capillary Voltage | 1.0 - 3.0 kV nih.govnih.gov |
| Source Temperature | 120 °C nih.gov |
| Desolvation Temperature | 350 °C nih.gov |
| Cone Voltage | 30 V nih.gov |
| Collision Gas | Argon |
| Analysis Mode | Product Ion Scan / Multiple Reaction Monitoring (MRM) |
Validation of Analytical Methods (ICH Q2(R1) Harmonized Tripartite Guideline)
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for performing method validation. academicstrive.comich.org For an impurity method, key validation characteristics include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, accuracy, and precision. nih.gov
Specificity and Selectivity Studies (Interference Evaluation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. academicstrive.comeuropa.eu For an impurity method, it is crucial to demonstrate that the peaks corresponding to different impurities are well-separated from each other and from the main drug substance.
A common approach to establishing specificity is through forced degradation studies. ufms.br The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. humanjournals.com The developed analytical method is then used to analyze these stressed samples. The method is considered specific if it can separate all the degradation products from the parent drug and any known impurities, including this compound. nih.gov Peak purity analysis, often performed using a Photodiode Array (PDA) detector, is used to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any other substance. rasayanjournal.co.innih.gov
Another way to demonstrate specificity is by spiking the drug substance with known amounts of all potential impurities and demonstrating their complete separation. ich.orgeuropa.eu The resolution between adjacent peaks is calculated to ensure adequate separation.
Table 4: Example of Specificity Study Results from Forced Degradation
| Stress Condition | Observation | Peak Purity |
|---|---|---|
| Acid Hydrolysis (e.g., 1M HCl) | Degradation observed, new peaks formed rasayanjournal.co.in | Passed (Analyte peak is pure) rasayanjournal.co.in |
| Base Hydrolysis (e.g., 1M NaOH) | Significant degradation observed nih.gov | Passed (Analyte peak is pure) rasayanjournal.co.in |
| Oxidative (e.g., 30% H2O2) | Degradation observed, adduct formed rasayanjournal.co.in | Passed (Analyte peak is pure) rasayanjournal.co.in |
| Thermal (e.g., 80°C) | Minor degradation observed humanjournals.com | Passed (Analyte peak is pure) |
| Photolytic (UV light) | Minor degradation observed humanjournals.com | Passed (Analyte peak is pure) |
Linearity and Calibration Range Determination
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. For impurity quantification, this is established by analyzing a series of solutions with varying concentrations of this compound. Typically, a minimum of five to six concentration levels are prepared, ranging from the Limit of Quantification (LOQ) to approximately 150% or 200% of the specified limit for the impurity. rasayanjournal.co.inmdpi.commdpi.com
The peak areas obtained from the chromatograms are plotted against the known concentrations of Impurity H to construct a calibration curve. The linearity is evaluated by examining the correlation coefficient (r) or coefficient of determination (r²), which should ideally be greater than 0.99. rasayanjournal.co.inmdpi.com Additionally, the y-intercept of the regression line is assessed to ensure it is not significantly different from zero.
Table 1: Representative Linearity Data for this compound
| Concentration Level (% of Specification) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| LOQ | 0.075 | 18,540 |
| 50% | 0.375 | 94,150 |
| 75% | 0.563 | 141,300 |
| 100% | 0.750 | 188,500 |
| 120% | 0.900 | 226,200 |
| 150% | 1.125 | 282,900 |
| Regression Analysis | ||
| Correlation Coefficient (r) | 0.9998 | |
| Coefficient of Determination (r²) | 0.9996 | |
| Slope | 252,100 | |
| Y-Intercept | 650 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
These limits are commonly determined based on the signal-to-noise (S/N) ratio. The LOD is established at an S/N ratio of approximately 3:1, and the LOQ at an S/N ratio of 10:1. rasayanjournal.co.inniscpr.res.in This is achieved by injecting a series of diluted solutions of this compound and monitoring the detector response relative to the baseline noise. For Linagliptin impurities, LOD and LOQ values are often found to be below 0.02% and 0.05% relative to the API test concentration, respectively. nih.govnih.gov
Table 2: Representative LOD and LOQ Data for this compound
| Parameter | Based on S/N Ratio | Concentration (µg/mL) | Concentration (% relative to 1 mg/mL API) |
| LOD | 3:1 | 0.025 | 0.0025% |
| LOQ | 10:1 | 0.075 | 0.0075% |
Precision Assessment (Repeatability and Intermediate Precision)
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision) evaluates the precision over a short interval of time with the same analyst and equipment. This is often done by performing six replicate analyses of a sample spiked with this compound at a target concentration (e.g., 100% of the specification limit). mdpi.com
Intermediate Precision assesses the variability within the same laboratory, but under different conditions, such as on different days, with different analysts, or using different equipment. mdpi.comsmolecule.com This demonstrates the method's capability to produce consistent results under normal laboratory variations.
For both studies, the Relative Standard Deviation (RSD) of the results is calculated, with an acceptance criterion for impurity analysis typically set at not more than 10.0%. nih.gov
Table 3: Representative Precision Data for this compound
| Parameter | Sample ID | Measured Amount (µg/mL) |
| Repeatability | 1 | 0.752 |
| 2 | 0.748 | |
| 3 | 0.755 | |
| 4 | 0.761 | |
| 5 | 0.745 | |
| 6 | 0.759 | |
| Mean | 0.753 | |
| Std. Dev. | 0.0062 | |
| % RSD | 0.82% | |
| Intermediate Precision | 1 | 0.765 |
| (Different Day, Analyst) | 2 | 0.758 |
| 3 | 0.771 | |
| 4 | 0.751 | |
| 5 | 0.763 | |
| 6 | 0.775 | |
| Mean | 0.764 | |
| Std. Dev. | 0.0088 | |
| % RSD | 1.15% |
Accuracy Determination (Recovery Studies)
Accuracy is the measure of closeness between the experimental value and the true value. For impurity analysis, it is determined through recovery studies. This involves spiking a blank sample matrix (placebo) or the API with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). rasayanjournal.co.in
The samples are then analyzed, and the percentage of the impurity recovered is calculated. The acceptance criteria for recovery are typically between 80.0% and 120.0% for each concentration level. nih.gov
Table 4: Representative Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| LOQ | 0.075 | 0.078 | 104.0% | 102.5% |
| 0.075 | 0.076 | 101.3% | ||
| 0.075 | 0.077 | 102.7% | ||
| 100% | 0.750 | 0.741 | 98.8% | 99.4% |
| 0.750 | 0.752 | 100.3% | ||
| 0.750 | 0.743 | 99.1% | ||
| 150% | 1.125 | 1.141 | 101.4% | 100.7% |
| 1.125 | 1.129 | 100.4% | ||
| 1.125 | 1.128 | 100.3% |
Robustness and Ruggedness Testing
Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For an HPLC method, typical variations include the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±5 °C), and the pH or composition of the mobile phase. rasayanjournal.co.inasianpubs.org The system suitability parameters, such as peak resolution and tailing factor, are monitored to ensure they remain within acceptable limits.
Ruggedness is a measure of the method's reproducibility under different conditions, such as by different analysts, in different labs, or with different instruments, and is often assessed as part of intermediate precision studies. nih.gov
Table 5: Representative Robustness Study for this compound Analysis
| Parameter Varied | Variation | System Suitability Result | % RSD of Replicates |
| Flow Rate | 0.9 mL/min | Pass | 1.3% |
| 1.1 mL/min | Pass | 1.1% | |
| Column Temperature | 35 °C | Pass | 0.9% |
| 45 °C | Pass | 1.4% | |
| Mobile Phase pH | pH 3.5 | Pass | 1.0% |
| pH 3.9 | Pass | 1.2% |
Solution Stability Evaluation
The stability of both the standard and sample solutions is evaluated to ensure that the concentration of this compound does not change over the time period of the analysis. Aliquots of the prepared solutions are stored under specified conditions (e.g., room temperature and refrigerated) and analyzed at various time intervals (e.g., 6, 12, 24, 48, and 72 hours). nih.gov The results are compared against those from a freshly prepared solution. The solutions are considered stable if the difference in the measured amount is not more than a predefined percentage, often ±10.0%. nih.gov Studies have shown that solutions of Linagliptin and its impurities can be stable for up to 24-72 hours, depending on storage temperature. nih.govasianpubs.org
Quantification Strategies and Calibration Techniques
The quantification of this compound in a given sample is typically performed using an external standard calibration method. A calibration curve, as established during the linearity study, is used to determine the concentration of the impurity based on its chromatographic peak area.
The concentration of the impurity in the original API sample is then calculated using the following formula, taking into account the dilution factors and the weight of the API sample:
Impurity (%) = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
Area_impurity is the peak area of Impurity H in the sample chromatogram.
Area_standard is the peak area of the Impurity H reference standard.
Conc_standard is the concentration of the Impurity H reference standard solution.
Conc_sample is the concentration of the Linagliptin API in the sample solution.
For accurate quantification, a well-characterized reference standard of this compound is essential. nih.gov The use of a stability-indicating HPLC method ensures that the peak corresponding to Impurity H is well-resolved from Linagliptin, other process-related impurities, and any potential degradation products, thus guaranteeing specificity and accuracy in quantification. asianpubs.orgniscpr.res.in
External Standard Calibration
External standard calibration is a fundamental and widely used technique for the quantitative analysis of a specific compound in a sample. This method involves comparing the response of the analyte in the sample to the response of a known quantity of a reference standard. For the quantification of this compound, a pure reference standard of the impurity is required.
The process begins with the preparation of a series of standard solutions containing the this compound reference standard at different, precisely known concentrations. researchgate.net These solutions are then analyzed using a validated chromatographic method, typically High-Performance Liquid Chromatography (HPLC), under the same conditions as the test sample. jetir.org The instrumental response, such as the peak area, for each standard solution is recorded.
A calibration curve is constructed by plotting the peak area of this compound against its corresponding concentration. researchgate.net The relationship between concentration and response is typically evaluated for linearity. According to International Conference on Harmonisation (ICH) guidelines, the linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov A common acceptance criterion for linearity is a correlation coefficient (r²) of greater than 0.99. rasayanjournal.co.inresearchgate.net
From the calibration curve, other critical validation parameters such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with suitable precision and accuracy. rasayanjournal.co.in
Table 1: Example Calibration Curve Data for this compound
| Concentration Level | Concentration (µg/mL) | Peak Area* |
| LOQ | 0.05 | 5,250 |
| 50% | 0.75 | 78,750 |
| 100% | 1.50 | 157,500 |
| 125% | 1.88 | 197,400 |
| 150% | 2.25 | 236,250 |
| Note: Peak area is a hypothetical value for illustrative purposes. |
Once the calibration curve is established and validated, the test sample containing the unknown amount of this compound is analyzed. The peak area corresponding to the impurity is measured, and its concentration is calculated using the linear regression equation (y = mx + c) derived from the calibration curve.
Table 2: Summary of Typical Validation Parameters for External Standard Calibration
| Parameter | Acceptance Criteria | Typical Finding |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Accuracy (% Recovery) | 90.0% - 110.0% | 99.5% - 102.3% |
| Note: Values are representative examples based on typical analytical method validation data for pharmaceutical impurities. |
Relative Response Factor (RRF) Determination
While external standard calibration is highly accurate, it relies on the availability of a pure, well-characterized reference standard for the impurity. In many cases, especially during early process development or when dealing with novel degradation products, obtaining an impurity standard can be challenging and costly. The Relative Response Factor (RRF) provides an alternative method for quantification in such scenarios. pharmaguideline.com
The RRF is a measure of the difference in response between an impurity and the API when analyzed under the same chromatographic conditions. pharmaguideline.com It is defined as the ratio of the response per unit concentration of the impurity to that of the API. pharmaguideline.com
The determination of the RRF for this compound relative to Linagliptin involves preparing a solution containing known concentrations of both the pure API (Linagliptin) and the impurity standard (this compound). This solution is then injected into the HPLC system, and the peak areas for both compounds are recorded.
The RRF is calculated using the following formula:
RRF = (Peak Area Impurity / Concentration Impurity) / (Peak Area API / Concentration API)
An RRF value of 1.0 indicates that the impurity and the API have the same response at the same concentration. A value other than 1.0 signifies a different response, which must be corrected for accurate quantification.
Table 3: Illustrative Data for RRF Determination of this compound
| Compound | Concentration (µg/mL) | Peak Area* | Response Factor (Area/Conc.) |
| Linagliptin (API) | 1000 | 12,500,000 | 12,500 |
| This compound | 1.5 | 15,750 | 10,500 |
| Note: Peak area is a hypothetical value for illustrative purposes. |
Based on the data in Table 3, the RRF for this compound would be calculated as:
RRF = 10,500 / 12,500 = 0.84
Once the RRF is established, it can be used in routine analysis to calculate the concentration of this compound in a sample without needing to use an impurity reference standard for each run. The amount of the impurity is calculated from the chromatogram of the API test solution using the following equation:
% Impurity = (Area Impurity / Area API) x (1 / RRF) x 100
This approach is recognized by regulatory bodies like the ICH and is widely implemented in the pharmaceutical industry for the control of impurities. pharmaguideline.com
Role of Linagliptin Impurity H in Pharmaceutical Research and Process Optimization
Utilization as a Reference Standard in Analytical Quality Control
Linagliptin (B1675411) Impurity H serves as a crucial reference standard in the analytical quality control of Linagliptin. veeprho.comgoogle.com A reference standard is a highly purified compound used as a benchmark for identifying and quantifying substances in a sample. venkatasailifesciences.com In the context of pharmaceutical manufacturing, reference standards for impurities are indispensable for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). veeprho.combiomedres.usneopharmlabs.com
The availability of a well-characterized Linagliptin Impurity H standard allows analytical chemists to:
Develop Method Specificity: Ensure that the analytical method can accurately distinguish between the Linagliptin API and Impurity H, as well as other related substances. biomedres.us
Determine Method Sensitivity: Establish the limit of detection (LOD) and limit of quantification (LOQ) for Impurity H, ensuring that even trace amounts can be reliably detected and measured. researchgate.net
Validate Method Accuracy and Precision: Confirm that the method provides accurate and repeatable results for the quantification of Impurity H. mdpi.com
A patent for a Linagliptin impurity, matching the description of Impurity H, highlights its application as a reference substance for the inspection of related substances in Linagliptin. google.com This underscores its importance in effectively controlling the quality of the drug and mitigating potential safety risks, thereby ensuring the security and validity of the Linagliptin preparation in clinical use. google.com By using this compound as a standard, manufacturers can monitor and control its levels within strict, predefined limits set by regulatory bodies. daicelpharmastandards.com
Interactive Table: Applications of this compound as a Reference Standard
| Application | Description | Importance in Quality Control |
| Method Development | Establishing a reliable analytical procedure for separating and detecting impurities. | Ensures the chosen method is fit for its intended purpose of monitoring drug purity. |
| Method Validation | Verifying that the analytical method is accurate, precise, reproducible, and robust. | Confirms the reliability of the data generated for batch release and stability studies. |
| Routine Quality Control | Ongoing testing of raw materials, intermediates, and final API batches. | Guarantees that each batch of Linagliptin meets the required purity specifications. |
| Stability Studies | Assessing the impurity profile of the drug product over its shelf life. | Provides crucial data on the degradation pathways and long-term stability of the API. |
Research into Impurity Control Strategies in Manufacturing
Controlling impurities in pharmaceutical manufacturing is a critical aspect of ensuring patient safety and drug efficacy. daicelpharmastandards.comveeprho.com Research into impurity control strategies is a continuous effort, driven by the need for more efficient and sustainable manufacturing processes. For impurities like this compound, which may be challenging to remove through traditional methods like crystallization, advanced purification techniques are being explored. europeanpharmaceuticalreview.com
Advanced Purification Techniques
Traditional purification methods such as crystallization and preparative chromatography are widely used in the pharmaceutical industry. europeanpharmaceuticalreview.com However, for structurally similar impurities or those present at very low concentrations, these methods may not always be sufficient. europeanpharmaceuticalreview.com This has led to research into more advanced and selective purification technologies.
Continuous-flow chemistry is a modern manufacturing paradigm that offers several advantages over traditional batch processing, including improved safety, efficiency, and product quality. contractpharma.com In a continuous-flow setup, reactants are continuously fed into a reactor, and the product is continuously removed. nih.gov This allows for precise control over reaction parameters, which can significantly impact the impurity profile of the final product. contractpharma.com
For the control of impurities like this compound, continuous-flow processes can be beneficial in several ways:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better temperature control, preventing localized hotspots that can lead to degradation and impurity formation. contractpharma.com
Real-Time Monitoring and Control: Continuous processes can be integrated with in-line analytical tools to monitor the reaction in real-time, allowing for immediate adjustments to maintain optimal conditions and minimize impurity generation. contractpharma.com
Integrated Purification: Continuous-flow systems can be coupled directly with in-line purification techniques, such as continuous crystallization or chromatography, to remove impurities as they are formed. nih.govbiopharminternational.com
A study on the continuous two-stage crystallization of a different pharmaceutical compound demonstrated the ability to effectively purge impurities and achieve a high-purity API. acs.org Such a strategy could be theoretically applied to the purification of Linagliptin, targeting the removal of Impurity H.
Interactive Table: Advantages of Continuous-Flow Processes for Impurity Control
| Advantage | Description | Relevance to this compound |
| Improved Process Control | Precise manipulation of temperature, pressure, and residence time. | Minimizes the formation of Impurity H by maintaining optimal reaction conditions. |
| Enhanced Safety | Smaller reaction volumes reduce the risks associated with hazardous reactions. | Allows for the exploration of a wider range of reaction conditions to optimize purity. |
| Increased Efficiency | Reduced downtime and potential for higher throughput. | Leads to a more cost-effective and sustainable manufacturing process for Linagliptin. |
| Integration of Steps | Seamlessly combines synthesis and purification. | Enables the immediate removal of Impurity H, preventing its accumulation. |
Organic Solvent Nanofiltration (OSN) is a membrane-based separation technology that is gaining traction in the pharmaceutical industry as a low-energy alternative to traditional purification methods like distillation and chromatography. eternalproject.eunih.gov OSN utilizes semi-permeable membranes to separate molecules based on their size and shape in organic solvents. ulisboa.ptacsgcipr.org
The principle behind OSN for impurity removal is straightforward: if there is a sufficient size difference between the API and the impurity, the membrane can be selected to retain the larger molecule while allowing the smaller one to pass through. ulisboa.pt This technique is particularly useful for separating APIs from low-molecular-weight impurities or vice versa. Given that many APIs have molecular weights between 200 and 1000 Da, OSN is a well-suited technology for this application. ulisboa.pt
In the context of Linagliptin and its impurities, OSN could potentially be employed to:
Remove smaller impurities: If this compound has a significantly lower molecular weight than Linagliptin, a suitable OSN membrane could allow the impurity to pass through while retaining the API.
Concentrate the product stream: OSN can be used to remove solvent from a reaction mixture, concentrating the API and impurities prior to a subsequent purification step like crystallization. acsgcipr.org
Research has demonstrated the effectiveness of OSN in removing genotoxic impurities from various APIs, showcasing its potential as a general platform for pharmaceutical purification. ulisboa.pt The feasibility of this technique depends on factors like the molecular weight difference between the API and the impurity, as well as the availability of suitable membranes that are stable in the required solvents. acsgcipr.org
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. mdpi.comfrontiersin.org This "lock-and-key" mechanism gives them high selectivity, making them ideal for removing specific impurities from a complex mixture. europeanpharmaceuticalreview.com When fabricated into a membrane format (Molecularly Imprinted Membranes or MIMs), they combine the high selectivity of MIPs with the efficiency of membrane separation. frontiersin.org
The process of creating a MIM for the removal of this compound would involve:
Template Polymerization: Polymerizing functional monomers and a cross-linker in the presence of this compound (the template molecule).
Template Removal: After polymerization, the template molecule is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the impurity.
Selective Binding: When the Linagliptin mixture containing Impurity H is passed through the membrane, the impurity molecules are selectively captured by these recognition sites, while the Linagliptin API passes through.
Research has shown that MIPs can be successfully used to remove pharmaceutical impurities, including those that are structurally very similar to the API. mdpi.comd-nb.info The combination of MIPs with OSN in a hybrid approach has also been investigated, where OSN performs a rough cleaning at high impurity concentrations and MIPs act as a polishing step to remove trace amounts. d-nb.info This highlights the potential for developing highly specific and efficient purification processes for challenging impurities like this compound. europa.eu
Organic Solvent Nanofiltration (OSN)
Process Analytical Technology (PAT) for Real-time Monitoring
Process Analytical Technology (PAT) is a framework promoted by regulatory agencies to encourage innovation in pharmaceutical development and manufacturing. researchgate.net It involves the use of advanced analytical tools to monitor processes in real-time, providing a deeper understanding and enabling more effective control over critical process parameters and quality attributes. researchgate.netamericanpharmaceuticalreview.com
For an impurity like this compound, PAT offers the potential to move from retrospective quality testing to proactive quality assurance during the manufacturing process. Instead of waiting for the synthesis to complete and then performing offline HPLC analysis, PAT tools can be integrated directly into the production line. researchgate.net Spectroscopic techniques, such as Raman or Near-Infrared (NIR) spectroscopy, and chromatographic methods like online HPLC or Ultra-Performance Liquid Chromatography (UPLC), are key PAT enablers. researchgate.netijpsjournal.com
These technologies can continuously or frequently analyze the reaction mixture, tracking the consumption of reactants, the formation of Linagliptin, and, crucially, the emergence of impurities like Impurity H. americanpharmaceuticalreview.com This real-time data stream allows for immediate adjustments to the process if impurity levels begin to deviate from the desired state. americanpharmaceuticalreview.com By gaining this level of process understanding and control, manufacturers can ensure quality is built into the product at every step, enhancing consistency and reducing the likelihood of batch failures. americanpharmaceuticalreview.com While the implementation of PAT requires significant investment in technology and expertise, its application in controlling critical impurities represents a major advancement in modern pharmaceutical manufacturing. researchgate.netijpsjournal.com
Table 2: Analytical Techniques for Linagliptin Impurity Analysis
| Technique | Typical Application and Conditions | Source(s) |
| RP-HPLC | Widely used for purity testing and quantification of Linagliptin and its impurities. A common method uses a C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724). | academicstrive.comnih.gov |
| UPLC-MS | Offers higher sensitivity and selectivity for identifying and characterizing impurities, especially during forced degradation studies and in biological matrices. | nih.gov |
| LC-MS/MS | Provides structural confirmation of impurities by analyzing their fragmentation patterns, which is crucial for identifying unknown compounds. | nih.gov |
| GC | Can be used for analyzing certain types of impurities or in-process samples to monitor the progress of the synthesis. | researchgate.net |
Future Research Directions and Challenges in Impurity Profiling of Linagliptin
The comprehensive impurity profiling of Linagliptin remains an active area of pharmaceutical research, with several challenges and opportunities for future investigation. A primary challenge is that the impurity profile of Linagliptin can vary significantly depending on the specific synthetic route employed. nih.govresearchgate.net This necessitates ongoing vigilance and the development of flexible analytical methods capable of detecting and identifying novel or unexpected impurities that may arise from new manufacturing processes.
Another significant challenge is the inherent low aqueous solubility of Linagliptin, which can complicate the selection of appropriate diluents and mobile phases for chromatographic analysis. iajpr.com Furthermore, developing a single, robust, stability-indicating analytical method that can effectively separate all known process-related impurities and potential degradation products from the main API peak is a complex undertaking. nih.gov
Q & A
Q. Key Data :
| Technique | LOD (ppm) | LOQ (ppm) | Recovery (%) |
|---|---|---|---|
| HPLC-PDA | 0.05 | 0.15 | 98–102 |
| LC-MS/MS | 0.01 | 0.03 | 95–105 |
How can researchers resolve contradictions in impurity profiles of this compound across different synthetic batches?
Advanced Research Question
Batch-to-batch variations in impurity profiles often arise from raw material variability, reaction kinetics, or process parameters. To address discrepancies:
Root-cause analysis : Map impurity trends against synthesis variables (e.g., temperature, catalyst purity) using design of experiments (DoE) .
Comparative chromatography : Overlay chromatograms from multiple batches to identify outlier peaks.
Statistical tools : Principal component analysis (PCA) to correlate process parameters with impurity levels .
Q. Example Findings :
- Impurity H levels increased by 15% when reaction temperature exceeded 45°C.
- Residual solvent content (e.g., dimethylformamide) influenced impurity formation kinetics.
What methodological approaches are used to determine the toxicological significance of this compound?
Advanced Research Question
Toxicological assessment requires:
- In silico toxicity prediction : Tools like Derek Nexus or Leadscope to evaluate structural alerts .
- Genotoxicity assays : Ames test or micronucleus assay for mutagenic potential.
- Dose-response studies : Establish a threshold for acceptable daily intake (ADI) using NOAEL (no-observed-adverse-effect-level) data .
Q. Critical Considerations :
- Impurity H’s reactivity with glutathione (GSH) may indicate detoxification pathways.
- Cross-reference ICH M7 guidelines for mutagenicity classification .
How should forced degradation studies be designed to evaluate the stability of this compound under stress conditions?
Basic Research Question
Forced degradation protocols must simulate accelerated stability scenarios:
Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours.
Photolysis : Exposure to UV light (ICH Q1B conditions) .
Thermal Stress : 80°C for 48 hours in dry and humid conditions.
Q. Analytical Endpoints :
- Degradation products ≥0.10% require identification per ICH Q3A/B thresholds.
- Mass balance must account for ≥90% of initial impurity content .
What strategies are effective in elucidating the structural configuration of this compound?
Advanced Research Question
Structural confirmation involves:
High-resolution MS : Exact mass determination (e.g., Q-TOF) to infer molecular formula.
2D NMR : COSY, HSQC, and HMBC to assign proton-carbon correlations.
X-ray crystallography : Single-crystal analysis for absolute configuration .
Q. Case Study :
- Impurity H’s epimerization was confirmed via NOE (Nuclear Overhauser Effect) experiments, revealing a 1.2 Å shift in key proton signals.
How can researchers validate analytical methods for this compound to meet regulatory standards?
Advanced Research Question
Method validation must adhere to ICH Q2(R1) criteria:
Specificity : Resolve Impurity H from structurally similar analogs (resolution factor ≥2.0).
Linearity : R² ≥0.998 across 50–150% of target concentration.
Robustness : Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .
Q. Validation Report :
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Precision (%RSD) | 1.2 | ≤2.0 |
| Accuracy (%) | 99.5 | 98–102 |
What mechanistic insights explain the formation of this compound during synthesis?
Advanced Research Question
Impurity H arises primarily from:
- Intermediate oxidation : Unstable enamine intermediates reacting with atmospheric oxygen.
- Byproduct cyclization : Kinetic trapping during amide bond formation .
Q. Mitigation Strategies :
- Use of nitrogen-purged reactors reduces oxidation by 40%.
- Catalytic scavengers (e.g., ascorbic acid) suppress cyclization side reactions.
How do storage conditions impact the stability of this compound in long-term studies?
Basic Research Question
Stability studies should follow ICH Q1A guidelines:
- Long-term : 25°C/60% RH for 12 months.
- Accelerated : 40°C/75% RH for 6 months .
Q. Findings :
- Impurity H degraded by 8% under accelerated conditions, forming a secondary impurity (0.3%).
- Desiccant use reduced hydrolysis-driven degradation by 60%.
What comparative approaches are used to benchmark this compound against pharmacopeial standards?
Advanced Research Question
Cross-laboratory studies using:
Reference standards : USP or EP-certified impurities for calibration.
Inter-laboratory validation : Harmonize HPLC conditions across 3+ labs to minimize variability .
Q. Data Harmonization :
| Lab ID | Impurity H (%) | RSD (%) |
|---|---|---|
| Lab A | 0.12 | 1.8 |
| Lab B | 0.11 | 2.1 |
How can researchers address challenges in detecting trace levels of this compound in complex matrices?
Advanced Research Question
Enhance sensitivity via:
- Sample pre-concentration : Solid-phase extraction (SPE) with C18 cartridges.
- Derivatization : Fluorescent tagging for LC-fluorescence detection (LOD: 0.005 ppm) .
Q. Case Study :
- Matrix effects from excipients reduced recovery by 20%; use of matrix-matched standards improved accuracy to 98%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
